An In-depth Technical Guide to 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes available information on its core scaffold and closely related analogues to present a detailed profile. This includes its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities, particularly as a kinase inhibitor. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine framework.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. Derivatives of this core have been extensively investigated for various therapeutic applications, including as antiviral and anticancer agents.[1] The versatility of the pyrrolo[3,2-d]pyrimidine framework allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses specifically on the 4-methoxy substituted derivative, exploring how this modification may influence its chemical behavior and biological activity.
Chemical and Physical Properties
While extensive experimental data for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is not publicly available, its fundamental properties can be established and key characteristics can be predicted based on its chemical structure and data from commercial suppliers.
Chemical Identity
| Identifier | Value |
| Systematic Name | 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 144216-57-9 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| SMILES | COC1=NC=NC2=C1NC=C2 |
Source: BLDpharm[2], Matrix Scientific[3]
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in organic solvents like DMSO and methanol. |
| pKa | Not available | The pyrrole nitrogen and pyrimidine nitrogens will influence basicity. |
| LogP | Not available | The methoxy group will increase lipophilicity compared to the unsubstituted parent. |
Synthesis and Reactivity
A plausible and efficient synthetic route to 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This chloro-derivative is a known intermediate in the synthesis of various pyrrolopyrimidine analogues.[1]
Proposed Synthetic Pathway
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is not available, studies on analogous series of pyrrolo[3,2-d]pyrimidines provide valuable insights. For instance, research on neuropeptide Y5 receptor antagonists has demonstrated that substitutions on the pyrimidine ring are critical for activity. [4][5]The electronic and steric properties of the substituent at the 4-position can modulate the interaction with the target protein. The methoxy group, being an electron-donating group, can alter the electron density of the pyrimidine ring and potentially enhance hydrogen bonding interactions within the active site of a target protein.
Potential Therapeutic Areas
Given the established role of pyrrolopyrimidine derivatives as kinase inhibitors, 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and its future analogues could be explored for their therapeutic potential in:
-
Oncology: Targeting kinases involved in cancer cell proliferation, survival, and angiogenesis. [6]* Inflammatory Diseases: Inhibiting kinases that mediate inflammatory signaling pathways.
-
Neurodegenerative Diseases: Modulating kinase activity implicated in neuronal cell death and dysfunction. [7]
Conclusion and Future Directions
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide, by consolidating available data and providing informed predictions, lays the groundwork for future research into this compound. The proposed synthetic route offers a practical approach to obtaining this molecule for further investigation.
Future research should focus on the experimental validation of the predicted physicochemical and spectroscopic properties. Furthermore, comprehensive biological screening against a panel of kinases and other relevant biological targets is warranted to elucidate the specific pharmacological profile of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic compound.
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